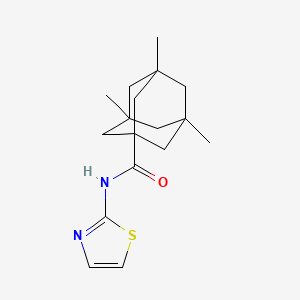

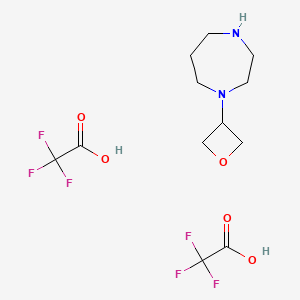

![molecular formula C30H27ClN4O3S B3019529 4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 309732-32-9](/img/structure/B3019529.png)

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide insights into its chemical properties and potential uses .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Scientific Research Applications

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines are a class of nitrogen-containing heterocycles that have found extensive use in pharmaceutical applications. They have been used as a scaffold in the design of various drugs due to their presence in biological systems. Recent methodologies for the synthesis of 1,4-dihydropyridines through multi-component reactions emphasize the efficiency and environmental friendliness of these processes. The Hantzsch condensation reaction is a notable method for synthesizing 1,4-DHPs, highlighting the compound's utility in creating bioactive molecules by exploring different active methylene groups for further biological activity studies (Sohal, 2021).

Impact on the Aquatic Environment

The environmental implications of organic compounds with chlorophenol structures, related to the broad family of compounds including 1,4-dihydropyridines, have been assessed. Chlorophenols, for instance, show moderate toxic effects to both mammalian and aquatic life, though their persistence in the environment can vary significantly based on the presence of adapted microflora capable of biodegradation. Such compounds exhibit low bioaccumulation potential but can have a significant organoleptic impact on the aquatic ecosystem (Krijgsheld & Gen, 1986).

Contribution to Food Toxicants

The formation and fate of food toxicants like PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which shares structural similarities with the specified compound, have been studied in relation to lipid oxidation and the Maillard reaction. These studies underline the complex interplay between different food components in generating and mitigating toxicants during food processing and storage. PhIP's formation involves reactions between amino acids and creatinine, influenced by both carbohydrates and lipids, highlighting the multifaceted nature of chemical reactions in food science that could also pertain to compounds with similar structures (Zamora & Hidalgo, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27ClN4O3S/c1-18-10-4-7-13-23(18)34-26(36)17-39-30-21(16-32)28(20-11-5-6-12-22(20)31)27(19(2)33-30)29(37)35-24-14-8-9-15-25(24)38-3/h4-15,28,33H,17H2,1-3H3,(H,34,36)(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHQADTUABUDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

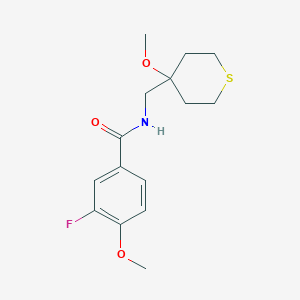

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3019448.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B3019449.png)

![1-[(3-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3019460.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)phenyl]-6-methylpyridine-3-carboxamide](/img/structure/B3019461.png)

![N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019463.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)